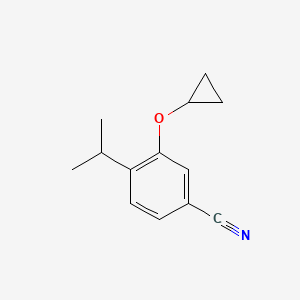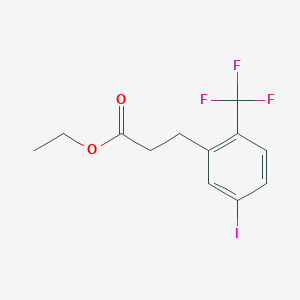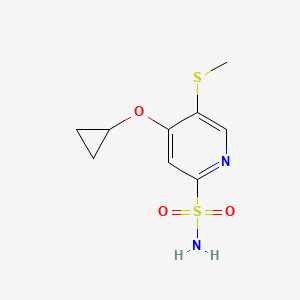![molecular formula C13H14N2O4 B14808982 9-(2-Nitrophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B14808982.png)
9-(2-Nitrophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxa-9-azabicyclo[331]nonan-7-one, 9-(2-nitrophenyl)- is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxa-9-azabicyclo[3.3.1]nonan-7-one, 9-(2-nitrophenyl)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-oxa-9-azabicyclo[3.3.1]nonan-7-one, 9-(2-nitrophenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-oxa-9-azabicyclo[3.3.1]nonan-7-one, 9-(2-nitrophenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-oxa-9-azabicyclo[3.3.1]nonan-7-one, 9-(2-nitrophenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes . The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: Similar in structure but with a methyl group instead of a nitrophenyl group.
9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: Contains a benzyl group, offering different reactivity and applications.
Uniqueness
The presence of the 2-nitrophenyl group in 3-oxa-9-azabicyclo[3.3.1]nonan-7-one, 9-(2-nitrophenyl)- imparts unique chemical and biological properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
9-(2-nitrophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C13H14N2O4/c16-11-5-9-7-19-8-10(6-11)14(9)12-3-1-2-4-13(12)15(17)18/h1-4,9-10H,5-8H2 |
InChI Key |
JNZLXPGHSMWMRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(N2C3=CC=CC=C3[N+](=O)[O-])CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



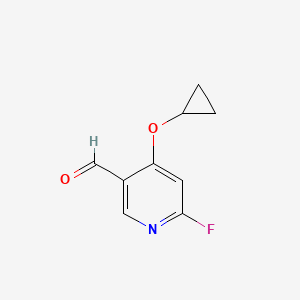
![ethyl (2E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14808914.png)
![2-Phenylethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14808918.png)
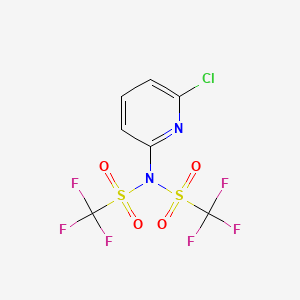
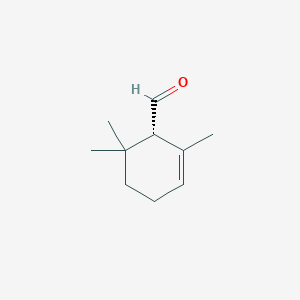
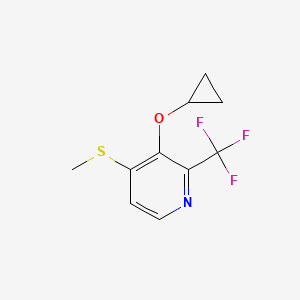
![[5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14808929.png)
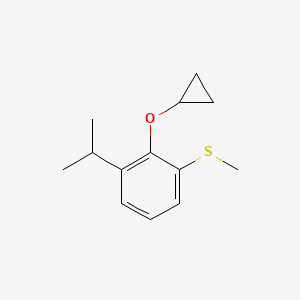
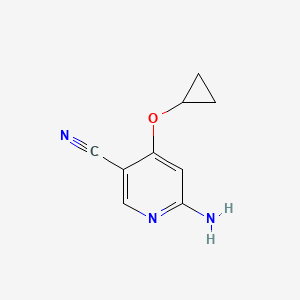
![N-[4-({2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14808963.png)
